6-bromo-4-chloro-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 7-position of the indazole ring. The molecular formula for this compound is with a molecular weight of approximately 259.53 g/mol. Indazoles are known for their diverse biological activities, making this specific derivative of interest for further research.
6-bromo-4-chloro-7-methyl-1H-indazole can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a substituted indazole. The compound's structural characteristics place it within the category of halogenated heterocycles, which are often explored for their pharmacological properties.
The synthesis of 6-bromo-4-chloro-7-methyl-1H-indazole can be achieved through several methods:
The molecular structure of 6-bromo-4-chloro-7-methyl-1H-indazole can be represented using different notations:
InChI=1S/C9H8BrClN2/c1-2-5-7(10)3-8(11)6-4-12-13-9(5)6/h3-4H,2H2,1H3,(H,12,13)
CCC1=C(C=C(C2=C1NN=C2)Cl)Br
This structure reveals a bicyclic system with nitrogen atoms integrated into the ring, contributing to its chemical reactivity and potential biological activity.
6-bromo-4-chloro-7-methyl-1H-indazole can undergo various chemical transformations:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 6-bromo-4-chloro-7-methyl-1H-indazole often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, similar indazole derivatives have shown potential in modulating signaling pathways related to cancer and inflammation . Further studies are necessary to elucidate the precise mechanisms involved.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.53 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically crystalline |
These properties indicate that 6-bromo-4-chloro-7-methyl-1H-indazole is likely to exhibit moderate solubility in organic solvents, which is typical for many halogenated heterocycles.
The potential applications of 6-bromo-4-chloro-7-methyl-1H-indazole include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4